N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide
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Description
N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C26H24N4O2S and its molecular weight is 456.56. The purity is usually 95%.
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Scientific Research Applications
Cardiac Electrophysiological Activity
N-benzyl-4-(2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide and related compounds have been investigated for their cardiac electrophysiological activity. Studies show that some of these compounds possess potency comparable to established class III agents, indicating their potential as electrophysiological agents in cardiac applications (Morgan et al., 1990).
Anti-inflammatory Activity
Research on imidazole derivatives, including this compound, has also explored their anti-inflammatory properties. These compounds have shown significant anti-inflammatory activity, potentially offering new avenues for the development of anti-inflammatory drugs (Kalsi et al., 1990).
Anticancer Agents
A notable area of research for this compound derivatives is their potential as anticancer agents. Some studies have shown that certain derivatives exhibit significant cytotoxicity against breast cancer cell lines, indicating their potential effectiveness as anticancer drugs (Siddig et al., 2021).
Antibacterial Studies
Imidazole derivatives, including this compound, have been synthesized and tested for antibacterial properties. This research contributes to the ongoing search for new antibacterial agents (Ali, 2018).
Anti-HIV Activity
Another significant area of research is the potential anti-HIV activity of related imidazole derivatives. Studies suggest that these compounds could serve as non-nucleoside reverse transcriptase inhibitors, offering new possibilities in HIV treatment (Al-Masoudi et al., 2007).
Photodynamic Therapy for Cancer
Imidazole-modified compounds, closely related to this compound, have been studied as sensitizers in photodynamic therapy for cancer. Their pH-responsive properties make them promising candidates for targeted cancer therapy (Zhu et al., 2011).
Antitumor Mechanism Studies
Recent studies have also focused on understanding the molecular mechanisms of antitumor activity of 2-thiohydantoin derivatives, which are structurally related to this compound. This research provides insights into their potential therapeutic applications in cancer treatment (Al-Shawi et al., 2023).
Corrosion Inhibition
Imidazole derivatives have been examined for their corrosion inhibition properties. This research is essential for industrial applications, particularly in protecting metals against corrosion (Ammal et al., 2018).
Synthesis of Heterocyclic Compounds
This compound and similar compounds have been used as precursors in synthesizing various heterocyclic compounds. These compounds play a crucial role in developing new pharmaceuticals and materials (Mohareb & Gamaan, 2018).
Properties
IUPAC Name |
N-benzyl-4-[2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S/c1-19-6-5-9-22(16-19)29-24(31)18-33-26-27-14-15-30(26)23-12-10-21(11-13-23)25(32)28-17-20-7-3-2-4-8-20/h2-16H,17-18H2,1H3,(H,28,32)(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTGHHGETFFXTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.